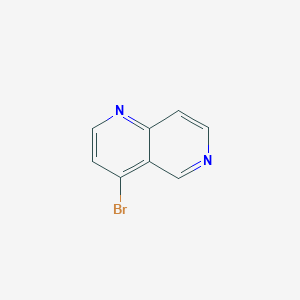

4-Bromo-1,6-naphthyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPRTBZXSSEENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5268-14-4 | |

| Record name | 4-bromo-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1,6 Naphthyridine and Its Derivatives

Direct Synthesis Strategies for 4-Bromo-1,6-naphthyridine and Positional Isomers

Direct bromination of the 1,6-naphthyridine (B1220473) ring system is a primary strategy for introducing a bromine substituent. The position of bromination is dictated by the electronic properties of the heterocyclic core and the presence of other substituents. For instance, the synthesis of 8-bromo-1,6-naphthyridine (B99855) has been achieved through the direct bromination of the parent 1,6-naphthyridine. researchgate.net Similarly, direct bromination of 1,6-naphthyridin-5(6H)-one with N-bromosuccinimide (NBS) selectively yields the 3-bromo positional isomer derivative. Another related derivative, 8-Bromo-1,6-naphthyridin-2(1H)-one, can be synthesized using bromine or NBS in a suitable solvent like acetic acid. evitachem.com While specific methods for the direct synthesis of 4-Bromo-1,6-naphthyridine are less commonly detailed, the synthesis of 4-substituted-1,6-naphthyridines is documented, suggesting that direct functionalization at the C4 position is feasible. prepchem.com

Synthesis of Halogenated 1,6-Naphthyridine Precursors and Analogs

The synthesis of functionalized precursors is a common approach to access more complex halogenated naphthyridines. These intermediates are often designed for subsequent conversion to the final target molecules.

A key intermediate in the synthesis of certain brominated naphthyridines is 8-Bromo-1,6-naphthyridine-5(6H)-one. umich.edusynquestlabs.com This compound is prepared by the direct electrophilic bromination of 1,6-naphthyridine-5(6H)-one. umich.edu The reaction involves treating the starting naphthyridinone with N-bromosuccinimide in 1,2-dichloroethane (B1671644) at room temperature. umich.edu This method provides the desired product in nearly pure form after filtration. umich.edu

Table 1: Synthesis of 8-Bromo-1,6-naphthyridine-5(6H)-one

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 1,6-Naphthyridine-5(6H)-one | umich.edu |

| Reagent | N-Bromosuccinimide (NBS) | umich.edu |

| Solvent | 1,2-Dichloroethane | umich.edu |

| Temperature | 25 ºC | umich.edu |

Naphthyridinones, or oxo-derivatives, are versatile precursors for halogenated naphthyridines. mdpi.comdigitallibrary.co.in The oxo group can be converted into a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions. A notable example is the synthesis of 4-Bromo-1-chloro-1,6-naphthyridine from 8-bromo-1,6-naphthyridine-5(6H)-one. umich.edu This conversion is achieved by heating the brominated naphthyridinone with phosphorus oxychloride (POCl₃). umich.educhemicalbook.com The crude product can be obtained in high yield and used directly in further synthetic steps. umich.edu

Table 2: Synthesis of 4-Bromo-1-chloro-1,6-naphthyridine

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 8-Bromo-1,6-naphthyridine-5(6H)-one | umich.edu |

| Reagent | Phosphorus oxychloride (POCl₃) | umich.edu |

| Temperature | 100 ºC | umich.edu |

| Reaction Time | 28 hours | umich.edu |

Complex, highly functionalized 1,6-naphthyridine derivatives bearing a bromo substituent can be synthesized using one-pot cascade reactions. A specific example is the synthesis of (E)-5,7-diamino-4-(3-bromostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile. researchgate.netasianpubs.orgresearchgate.net This reaction involves the condensation of an aromatic aldehyde (3-bromocinnamaldehyde), malononitrile (B47326) dimer, and a catalyst in ethanol (B145695) under reflux conditions. researchgate.netasianpubs.org The proposed mechanism proceeds through a series of steps including a Michael adduct formation, cyclization, and ring-opening to yield the final tetrahydro-1,6-naphthyridine product. asianpubs.org

Table 3: Reactants for the Synthesis of a Brominated Tetrahydro-1,6-naphthyridine Derivative

| Reactant | Role | Reference |

|---|---|---|

| 3-Bromocinnamaldehyde | Aromatic Aldehyde Precursor | researchgate.netasianpubs.org |

| Malononitrile Dimer | Nucleophile/Ring Component | researchgate.netasianpubs.org |

| Triethanolamine (TEOA) | Catalyst | asianpubs.org |

While this article focuses on 1,6-naphthyridines, the outline includes an important non-classical synthetic approach involving a brominated 1,5-naphthyridine (B1222797) isomer as a precursor. Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate serves as a key starting material for the synthesis of canthinone analogues. acs.orgucy.ac.cyresearchgate.net This approach constructs a central pyrrole (B145914) ring onto the brominated naphthyridine core via a three-step process. acs.orgresearchgate.net The sequence involves a Palladium-catalyzed Suzuki–Miyaura coupling, followed by demethylation and a final Copper-catalyzed C–N coupling (Buchwald cyclization) to form the polycyclic product. acs.org The initial brominated precursor is readily prepared in multigram quantities from commercially available 6-methoxypyridin-3-amine. acs.org

Multi-component Reactions and Cascade Annulation for 1,6-Naphthyridine Scaffolds with Potential for Halogenation

Multi-component reactions (MCRs) and cascade annulations are powerful tools for the efficient construction of complex heterocyclic scaffolds like 1,6-naphthyridine from simple starting materials in a single step. rsc.orgrsc.org These methods offer high atom economy and can be used to build libraries of compounds. rsc.org

Several examples highlight this approach for 1,6-naphthyridine systems:

A one-pot cascade reaction of aromatic aldehydes and malononitrile dimer can produce highly substituted tetrahydro-1,6-naphthyridines. The use of a brominated aldehyde, such as 3-bromocinnamaldehyde, directly incorporates a halogen into the final structure. researchgate.netresearchgate.net

A catalyst-free, one-pot multicomponent condensation of salicylaldehyde (B1680747) derivatives, malononitrile dimer, and active methylene (B1212753) compounds in polyethylene (B3416737) glycol (PEG-400) has been used to synthesize novel chromeno researchgate.netCurrent time information in Bangalore, IN.naphthyridine derivatives. rsc.org

A silver-catalyzed cascade reaction between N-amidonaphthyridin ylides and dialkyl acetylenedicarboxylates provides an efficient route to fused pyrazolo[5,1-f] researchgate.netCurrent time information in Bangalore, IN.-naphthyridines. acs.org

The intramolecular Diels-Alder cycloaddition of aryl oxazoles represents another cascade approach, which has been used to create benzo[h]-1,6-naphthyridine systems. ucla.edu

These methodologies demonstrate the versatility of modern organic synthesis in creating diverse 1,6-naphthyridine scaffolds, which can either be built from halogenated precursors or be designed for subsequent halogenation.

Cyclization Strategies for Naphthyridine Ring Systems Applicable to Bromo-Derivatives

The synthesis of the 1,6-naphthyridine ring system, like other naphthyridine isomers, often relies on classical quinoline (B57606) and isoquinoline (B145761) syntheses, adapted for pyridine-based starting materials. ekb.eg The choice of strategy is dictated by the desired substitution pattern and the availability of precursors. For bromo-derivatives, the stability of the starting materials and intermediates under the reaction conditions is a critical consideration.

The Friedländer Annulation

The Friedländer annulation is a widely employed and effective method for constructing quinoline and naphthyridine skeletons. ekb.eg The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. vulcanchem.com This reaction can be catalyzed by either acids or bases. For the synthesis of 1,6-naphthyridines, a suitably substituted 4-aminopyridine (B3432731) derivative serves as the key precursor. The bromine atom can be present on either the aminopyridine fragment or the methylene-containing reactant. Recent advancements have explored greener and more efficient catalytic systems, including the use of ionic liquids in aqueous media for the synthesis of 1,8-naphthyridines, a strategy that could potentially be adapted for 1,6-naphthyridine synthesis. nih.govacs.org

Skraup-Doebner-von Miller Type Reactions

The Skraup and the Doebner-von Miller reactions are classical methods for quinoline synthesis that can be extended to naphthyridines. iipseries.org The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. ekb.eg The Doebner-von Miller reaction is more versatile, utilizing α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol (B89426) condensation of aldehydes or ketones. wikipedia.org In the context of 1,6-naphthyridine synthesis, 4-aminopyridine or a derivative thereof is the starting amine. ekb.eg The harsh, acidic conditions of the traditional Skraup reaction may not be suitable for all brominated substrates; however, modifications to the reaction conditions can improve yields and substrate scope.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a route to 4-hydroxy-substituted naphthyridines, which can be subsequently converted to other derivatives. The process begins with the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by a thermal cyclization. ekb.egmdpi.com For the synthesis of a 1,6-naphthyridine derivative, 4-aminopyridine would be the starting material. The resulting 4-hydroxy-1,6-naphthyridine can then undergo halogenation to introduce a bromine atom at a desired position, or a brominated aminopyridine could potentially be used as the starting material if it is stable to the reaction conditions.

Tandem Hydration/Cyclization and Cycloaddition Strategies

More contemporary approaches offer mild and efficient routes to highly substituted naphthyridines. A notable example is the tandem nitrile hydration and cyclization procedure to access 1,6-naphthyridine-5,7-diones. acs.orgfigshare.comacs.org These diones are versatile intermediates that can be converted to dihalo-naphthyridines and subsequently undergo various functionalization reactions.

Intramolecular cycloaddition reactions, such as the Diels-Alder reaction, present another powerful strategy. For instance, the intramolecular Diels-Alder cycloaddition of aryl oxazoles has been successfully employed in the synthesis of benzo[h]-1,6-naphthyridine systems. ucla.edu This approach allows for the construction of complex, fused-ring systems with a high degree of control over the regiochemistry.

A summary of selected cyclization strategies is presented in the table below.

| Reaction | Starting Materials | Key Reagents/Conditions | Product Type | Applicability to Bromo-Derivatives |

| Friedländer Annulation | 4-Aminopyridine derivative, Carbonyl compound with α-methylene group | Acid or base catalysis | Substituted 1,6-Naphthyridines | Bromine can be present on either reactant. |

| Skraup Reaction | 4-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | 1,6-Naphthyridine | Harsh conditions may limit use with some brominated substrates. |

| Doebner-von Miller Reaction | 4-Aminopyridine, α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., Lewis acids, Brønsted acids) | Substituted 1,6-Naphthyridines | Versatile for various substituted anilines and carbonyls. |

| Gould-Jacobs Reaction | 4-Aminopyridine, Diethyl ethoxymethylenemalonate (EMME) | Condensation followed by thermal cyclization | 4-Hydroxy-1,6-naphthyridines | Hydroxy group can be converted to bromo. |

| Tandem Nitrile Hydration/Cyclization | Substituted pyridine (B92270) with nitrile and other functionalities | Mild hydration and cyclization conditions | 1,6-Naphthyridine-5,7-diones | Diones can be converted to dibromo derivatives. acs.org |

| Intramolecular Diels-Alder | Aryl oxazoles with dienophiles | Thermal or Lewis acid catalysis | Benzo[h]-1,6-naphthyridines | Allows for complex fused systems with potential for bromine substitution. ucla.edu |

Chemical Reactivity and Functionalization of 4 Bromo 1,6 Naphthyridine

Nucleophilic Substitution Reactions at the Bromo Position and Other Halogenated Sites

The halogen atom on the 4-bromo-1,6-naphthyridine scaffold is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens renders the C4-position electrophilic and thus prone to attack by various nucleophiles. This reactivity is a common feature among halonaphthyridines, where halogens at positions activated by the ring nitrogens can be displaced. nih.govepdf.pub

For instance, 4-bromo-1,6-naphthyridine can react with amines, such as dimethylamine (B145610), to yield the corresponding 4-amino-1,6-naphthyridine derivatives. prepchem.com Similarly, reactions with other nucleophiles like piperidine (B6355638) and hydrazine (B178648) have been reported for the analogous 4-chloro-1,6-naphthyridine, suggesting a broad scope for this type of transformation. prepchem.com In related systems, such as 4-chlorobenzo[c] beilstein-journals.orgtandfonline.comnaphthyridine, successful substitutions have been achieved with alcoholates and phenolates, further highlighting the utility of this method for introducing C-O bonds. nih.govd-nb.info

In dihalogenated naphthyridines, the substitution often occurs selectively at the more reactive position. For example, in 1,3-dibromo-2,6-naphthyridine, nucleophilic attack by sodium methoxide (B1231860) preferentially occurs at the C1 position, which is more activated, leaving the C3-bromo substituent intact. cdnsciencepub.com This regioselectivity is crucial for sequential functionalization strategies.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for modifying the 4-bromo-1,6-naphthyridine core, enabling the formation of both carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely employed method for creating C-C bonds by coupling the halo-naphthyridine with an organoboron reagent, typically a boronic acid or its ester. This reaction is catalyzed by a palladium complex and requires a base. researchgate.net 4-Bromo-1,6-naphthyridine and its derivatives are excellent substrates for Suzuki coupling, allowing the introduction of a variety of aryl and heteroaryl groups at the C4-position. ucy.ac.cyclockss.org

These reactions are typically carried out using palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride or Pd(PPh₃)₄ in the presence of a base such as potassium fluoride (B91410) or potassium phosphate. clockss.orgmdpi.com The reaction conditions can be optimized to achieve high yields, even with electronically diverse boronic acids. mdpi.com This methodology has been pivotal in synthesizing precursors for complex molecules, including canthinone alkaloids and modulators of sirtuin enzymes. ucy.ac.cyclockss.org

| Catalyst/Base | Substrate | Coupling Partner | Product | Yield | Ref |

| Pd(PPh₃)₂Cl₂ / KF | Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate | 4-Methoxy-2-{2-[3-(trimethylsilyl)phenyl]ethyl}aniline | Ethyl 8-{3-[2-(2-amino-5-methoxyphenyl)ethyl]phenyl}-1,6-naphthyridine-2-carboxylate | - | clockss.org |

| Pd(PPh₃)₄ / K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| Pd(dppf)Cl₂ / KOAc | 4-Bromo-5-(methoxycarbonyl)benzo[c] beilstein-journals.orgtandfonline.comnaphthyridine | Arylboronic acids | 4-Aryl-5-(methoxycarbonyl)benzo[c] beilstein-journals.orgtandfonline.comnaphthyridine | - | d-nb.info |

The formation of carbon-nitrogen bonds at the C4-position can be achieved through copper-catalyzed amidation reactions, often referred to as Ullmann-type couplings. This method is particularly useful for constructing amide functionalities directly on the naphthyridine ring. A notable application involves a three-step synthesis of canthinone-3-carboxylates, where a key step is the intramolecular Cu-catalyzed C-N bond formation. ucy.ac.cy This strategy underscores the utility of copper catalysis in building complex, fused heterocyclic systems from functionalized naphthyridine precursors.

The Stille cross-coupling reaction, which pairs the halo-naphthyridine with an organostannane reagent under palladium catalysis, offers another effective route for C-C bond formation. ambeed.com This reaction is valued for its tolerance of a wide range of functional groups. While specific examples for 4-bromo-1,6-naphthyridine are less common in readily available literature, the methodology has been successfully applied to closely related structures like 4-chlorobenzo[c] beilstein-journals.orgtandfonline.comnaphthyridine. nih.govd-nb.info In these cases, Stille coupling has been used to introduce various substituents, demonstrating its potential for the functionalization of the 4-bromo-1,6-naphthyridine scaffold. nih.govd-nb.info The reaction has also been used in the synthesis of benzo[c] beilstein-journals.orgtandfonline.comnaphthyridines from 4-(trimethylstannyl)pyridines. thieme-connect.de

Beyond Suzuki and Stille reactions, other metal-catalyzed methods have been developed for functionalizing halonaphthyridines.

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. It is a powerful tool for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations. This method has been noted as a viable strategy for functionalizing the naphthyridine core.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide. It has been used in the synthesis of 1,5-naphthyridinones from substituted aminopyridines and acrylates. mdpi.com A tandem Heck-lactamization has also been reported with a polyhalogenated pyridine (B92270) to form a 1,6-naphthyridin-2(1H)-one ring system. acs.org

Cobalt-Catalyzed Cross-Couplings: Cobalt catalysts, such as CoCl₂, have been shown to effectively catalyze the cross-coupling of halogenated naphthyridines with both alkyl- and aryl-Grignard reagents (magnesium organometallics) and arylzinc reagents. acs.org These reactions often proceed under mild conditions and offer a complementary approach to palladium-catalyzed methods, expanding the scope of accessible structures. acs.org

Directed Metalation and Subsequent Electrophilic Quenching Strategies

Directed metalation is a powerful strategy for regioselective functionalization that relies on a directing group to guide a strong base to deprotonate a specific C-H bond, creating a nucleophilic organometallic intermediate. This intermediate can then be "quenched" by reacting with a wide variety of electrophiles. While direct C-H metalation on 4-bromo-1,6-naphthyridine itself is not extensively documented, related strategies on similar scaffolds are well-established. beilstein-journals.orgd-nb.info

For example, on the closely related 4-bromobenzo[c] beilstein-journals.orgtandfonline.comnaphthyridine, regioselective metalation at the C5 position can be achieved using TMPMgCl·LiCl (a Hauser base). beilstein-journals.orgd-nb.info The resulting magnesium-ate complex can be trapped with various electrophiles, including aldehydes, iodine, and diethyl carbonate, to introduce new functional groups adjacent to the nitrogen atom. beilstein-journals.orgd-nb.info

A related and highly relevant strategy is the lithium-halogen exchange. The bromine atom at the C4 position can be swapped with lithium using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. This generates a potent 4-lithio-1,6-naphthyridine intermediate. This nucleophilic species can then react with a diverse range of electrophiles, allowing for the introduction of various substituents at the C4 position. This approach complements cross-coupling reactions by providing access to functional groups that are not readily installed via those methods. This technique is a cornerstone of modern heterocyclic chemistry for creating molecular diversity. uni-muenchen.deacs.orgtandfonline.com

Regioselective Direct Ring Metalation

A significant advancement in the functionalization of bromo-substituted naphthyridines is the use of regioselective direct ring metalation. This technique allows for the specific activation of a C-H bond, enabling the introduction of various electrophiles at a predetermined position.

For the related compound, 4-bromobenzo[c] d-nb.inforsc.orgnaphthyridine, direct ring metalation has been successfully achieved at the C-5 position. d-nb.infobeilstein-journals.org This is accomplished using a strong, non-nucleophilic base, such as the turbo-Grignard reagent TMPMgCl∙LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), at low temperatures, typically -40 °C. d-nb.infobeilstein-journals.org The metalated intermediate can then be quenched with a variety of electrophiles to yield a broad range of 5-substituted products. d-nb.infobeilstein-journals.org This method provides a valuable pathway for creating building blocks for more complex heterocyclic natural products and their analogues, including pyridoacridine alkaloids. beilstein-journals.org

The choice of the metalating agent is crucial for achieving high regioselectivity. The use of TMPMgCl∙LiCl has proven effective for the magnesiation at the C-5 position of 4-bromobenzo[c] d-nb.inforsc.orgnaphthyridine. d-nb.infobeilstein-journals.org This regioselectivity is attributed to the directing effect of the adjacent nitrogen atom and the steric hindrance of the bromine atom at the C-4 position.

The following table summarizes the outcomes of quenching the C-5 metalated 4-bromobenzo[c] d-nb.inforsc.orgnaphthyridine with various electrophiles:

| Electrophile | Product | Yield (%) |

| Benzaldehyde | (4-bromobenzo[c] d-nb.inforsc.orgnaphthyridin-5-yl)(phenyl)methanol | 66 |

| 4-Methoxybenzaldehyde | (4-bromobenzo[c] d-nb.inforsc.orgnaphthyridin-5-yl)(4-methoxyphenyl)methanol | 61 |

| 2-Naphthaldehyde | (4-bromobenzo[c] d-nb.inforsc.orgnaphthyridin-5-yl)(naphthalen-2-yl)methanol | 52 |

| Thiophene-2-carbaldehyde | (4-bromobenzo[c] d-nb.inforsc.orgnaphthyridin-5-yl)(thiophen-2-yl)methanol | 50 |

| Data sourced from multiple studies. d-nb.info |

Deuterium (B1214612) Labeling Studies for Elucidating Metalation Site Specificity

To confirm the site of metalation and investigate the possibility of halogen dance reactions, deuterium labeling studies are employed. beilstein-journals.org In the case of 4-bromobenzo[c] d-nb.inforsc.orgnaphthyridine, after the metalation period with TMPMgCl∙LiCl, the reaction is quenched with deuterium oxide (D₂O). d-nb.infobeilstein-journals.org

Analysis of the resulting product via ¹H NMR spectroscopy reveals the specific incorporation of deuterium at the C-5 position. d-nb.info This experiment provides conclusive evidence for the regioselectivity of the direct ring metalation and rules out significant halogen dance phenomena under the applied reaction conditions. beilstein-journals.org The high degree of deuterium incorporation at C-5 confirms the efficiency and specificity of the metalation process. d-nb.info Similar deuterium labeling experiments have been instrumental in understanding the reactivity of other nitrogen-containing heterocycles. mdpi.combeilstein-journals.org

Reactivity of Peripheral Functional Groups and Ring Systems

Beyond direct C-H functionalization, the reactivity of the existing functional groups and the naphthyridine ring system itself offers further avenues for molecular diversification.

Condensation and Aromatization Processes

Condensation reactions are a cornerstone in the synthesis of fused heterocyclic systems containing the naphthyridine core. These reactions often involve the cyclization of appropriately substituted precursors, followed by an aromatization step to yield the final stable aromatic system.

For instance, the Friedländer condensation, which involves the reaction of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, is a versatile method for constructing 1,8-naphthyridine (B1210474) rings. smolecule.comacs.org This reaction proceeds through an imine intermediate, followed by intramolecular cyclization and subsequent aromatization. smolecule.com Similarly, the Gould-Jacobs reaction can be employed to synthesize 1,5-naphthyridine (B1222797) derivatives through condensation, cyclization, and decarboxylation steps. mdpi.com

Multi-component reactions often utilize a cascade of condensation, cyclization, and aromatization steps to build complex naphthyridine-containing structures in a single pot. smolecule.com For example, the synthesis of benzo[c]pyrazolo d-nb.inforsc.orgnaphthyridine derivatives has been achieved through a one-pot, multi-component reaction of isatin, malononitrile (B47326), and 3-aminopyrazole. rsc.org This process involves a Knoevenagel condensation, followed by a Michael addition, cyclization, decarboxylation, and finally, aromatization to yield the target product. rsc.org

Ring Expansion Reactions to Form Fused Heterocycles

The 1,6-naphthyridine (B1220473) scaffold can serve as a template for the construction of larger, fused heterocyclic systems through ring expansion reactions. These reactions typically involve the introduction of a new ring fused to the existing naphthyridine core.

One example is the reaction of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] beilstein-journals.orgmdpi.comnaphthyridines to form novel derivatives, including azocino[4,5-b]quinoline systems. researchgate.net Another instance involves the transformation of benzo[c]pyrazolo d-nb.inforsc.orgnaphthyridine into benzo[c]pyrazolopyrimido d-nb.inforsc.orgnaphthyridine, which represents an expansion of the heterocyclic system. rsc.org Such transformations are valuable for accessing novel chemical space and generating compounds with potentially unique biological activities.

Addition-Elimination Reaction Mechanisms

The amination of bromo-substituted 1,6-naphthyridines can proceed through different mechanisms, including addition-elimination (AE) and elimination-addition (via a didehydro-1,6-naphthyridine intermediate). The reaction of 3-bromo- (B131339) and 4-bromo-1,6-naphthyridine with potassium amide in liquid ammonia (B1221849) yields a mixture of 3-amino- and 4-amino-1,6-naphthyridine. researchgate.net The formation of isomeric amino derivatives suggests that the reaction does not proceed solely through a simple AE mechanism but also involves the formation of a 3,4-didehydro-1,6-naphthyridine intermediate. researchgate.net The relative yields of the isomeric products provide insight into the competing reaction pathways.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-1,6-naphthyridine, a combination of one-dimensional and advanced two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, offering insights into the electronic environment and connectivity of the molecule.

The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine core. The protons on the pyridine (B92270) ring containing the bromine atom are expected to be influenced by its electron-withdrawing nature and anisotropic effects, leading to downfield shifts. Protons adjacent to the nitrogen atoms will also be significantly deshielded. The spin-spin coupling between adjacent protons would result in characteristic splitting patterns (doublets, triplets, or doublets of doublets), allowing for the determination of their relative positions.

The ¹³C NMR spectrum , under broadband proton decoupling, would display eight signals corresponding to the eight carbon atoms of the naphthyridine skeleton. The carbon atom directly bonded to the bromine (C-4) would exhibit a chemical shift influenced by the heavy atom effect. The carbons adjacent to the nitrogen atoms (C-2, C-5, C-7) are expected to appear at lower field due to the electronegativity of nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Bromo-1,6-naphthyridine (Note: These are estimated values based on analogous structures.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~150-155 |

| C3 | ~7.5-7.8 | ~120-125 |

| C4 | - | ~130-135 |

| C5 | ~9.0-9.3 | ~155-160 |

| C7 | ~8.8-9.1 | ~145-150 |

| C8 | ~7.6-7.9 | ~122-127 |

| C4a | - | ~138-142 |

| C8a | - | ~125-130 |

To interact with this table, you can sort the data by clicking on the column headers.

For a rigid, planar molecule like 4-Bromo-1,6-naphthyridine, significant rotameric equilibria are not expected. However, advanced NMR techniques such as 1D Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for confirming spatial relationships between protons. Irradiation of a specific proton and observation of an NOE enhancement on a nearby proton would provide definitive evidence of their proximity in space, aiding in the unambiguous assignment of the proton signals. For instance, an NOE would be expected between H-3 and H-5, confirming their spatial arrangement on the bicyclic ring system.

The magnitude of the proton-proton spin-spin coupling constants (J-coupling) provides crucial information about the connectivity of the molecule. For aromatic systems like 4-Bromo-1,6-naphthyridine, typical ortho-coupling constants are in the range of 7-9 Hz, meta-couplings are smaller (2-3 Hz), and para-couplings are often close to 0 Hz.

The choice of solvent can significantly influence the chemical shifts of protons in NMR spectroscopy. Aromatic solvents, for example, can induce so-called Aromatic Solvent Induced Shifts (ASIS) due to the formation of weak complexes with the solute molecule. This can be a useful tool for resolving overlapping signals and aiding in spectral assignment. While specific studies on 4-Bromo-1,6-naphthyridine are not available, it is anticipated that changing the solvent from a non-polar one like CDCl₃ to an aromatic one like C₆D₆ would cause noticeable shifts in the proton resonances.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum arises from changes in the dipole moment during a vibration, while the Raman spectrum results from changes in the polarizability.

For 4-Bromo-1,6-naphthyridine, the IR and Raman spectra would be characterized by several key vibrational modes.

Aromatic C-H stretching: These

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

As of the current literature review, a definitive solid-state molecular structure of 4-Bromo-1,6-naphthyridine determined by single-crystal X-ray crystallography has not been reported. While X-ray crystallography remains the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions, no published crystallographic data or entries in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), are available for this specific compound.

The determination of the crystal structure of 4-Bromo-1,6-naphthyridine would require the successful growth of single crystals of suitable quality, followed by diffraction analysis. Such a study would provide critical insights into its molecular geometry, including the planarity of the naphthyridine ring system and the conformation of the bromo substituent. Furthermore, analysis of the crystal packing would reveal the nature and extent of intermolecular forces, such as halogen bonding or π-π stacking, which govern the solid-state architecture.

In the absence of experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the gas-phase geometry and electronic properties of the 4-Bromo-1,6-naphthyridine molecule. However, these theoretical models would await experimental validation from a definitive X-ray crystallographic study.

Computational and Theoretical Investigations of 4 Bromo 1,6 Naphthyridine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a fundamental computational method used to determine the ground-state electronic structure of molecules. Through DFT calculations, an optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule, can be achieved. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

A comprehensive search did not yield specific published data on the DFT-optimized geometry or a detailed electronic structure analysis for 4-Bromo-1,6-naphthyridine. Such a study would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to ensure accuracy. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Orbital Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge distribution and the nature of bonding within a molecule. wikipedia.org It provides a localized picture of electron density, detailing donor-acceptor interactions, orbital hybridization, and intramolecular charge transfer (ICT) between filled (donor) and empty (acceptor) orbitals. uba.ar This analysis helps in understanding the stability arising from hyperconjugative interactions.

Specific NBO analysis data for 4-Bromo-1,6-naphthyridine, which would quantify the stabilization energies associated with electron delocalization, could not be located in the surveyed scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity and lower kinetic stability.

Published values for the HOMO energy, LUMO energy, and the resultant energy gap specifically for 4-Bromo-1,6-naphthyridine were not found. For context, a study on a different but related compound, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, reported a HOMO-LUMO gap calculated at the B3LYP/6-311++G(d,p) level. tandfonline.com

Prediction of Spectroscopic Parameters (e.g., theoretical NMR shifts, UV-Vis spectra)

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structure verification. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. nih.gov

A specific theoretical prediction of the NMR and UV-Vis spectra for 4-Bromo-1,6-naphthyridine is not available in the reviewed literature.

Global Reactivity Descriptors (e.g., chemical hardness, softness)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. scielo.org.mx Key descriptors include chemical hardness (η), which measures resistance to change in electron distribution, and its inverse, global softness (S). Other important parameters are electronegativity (χ) and the global electrophilicity index (ω). researchgate.net These values are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

A data table of these calculated global reactivity descriptors for 4-Bromo-1,6-naphthyridine could not be compiled as the prerequisite HOMO and LUMO energy values are not available in published studies.

Table 5.5.1: Formulas for Global Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Chemical Hardness (η) | η ≈ (I - A) / 2 |

| Global Softness (S) | S = 1 / η |

| Electronegativity (χ) | χ ≈ (I + A) / 2 |

| Chemical Potential (μ) | μ = -χ |

| Electrophilicity Index (ω) | ω = μ² / (2η) |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

No crystal structure determination or subsequent Hirshfeld surface analysis for 4-Bromo-1,6-naphthyridine has been reported. For illustrative purposes, analyses of other bromo-substituted heterocyclic compounds have shown significant contributions from H···H, Br···H, C···H, and C···C contacts to their crystal packing. nih.govnih.gov

Applications in Advanced Materials and Chemical Sensing

Development of Naphthyridine-Based Functional Materials

The rigid, planar structure and electron-deficient nature of the naphthyridine core make it an excellent platform for creating novel functional materials. The introduction of a bromo group at the 4-position of 1,6-naphthyridine (B1220473) provides a reactive site for further molecular elaboration, enabling the synthesis of a wide array of derivatives with tailored properties.

Research has demonstrated that substituted naphthyridines can serve as multifunctional organic semiconductor materials. For instance, a series of 4,8-substituted 1,5-naphthyridines, synthesized via Suzuki cross-coupling reactions from a dibromo-1,5-naphthyridine precursor, have shown potential as blue-emitting materials, electron-transport materials, and hole-injecting/hole-transport materials for organic light-emitting diodes (OLEDs). mdpi.com These materials exhibit high thermal stability and desirable opto-electrical properties, including suitable electron affinities and ionization potentials. mdpi.com The synthetic versatility offered by the bromo-substituent on the naphthyridine ring is crucial for tuning these properties.

Naphthyridines as Fluorescence-Based Sensors for Chemical Analytes (excluding biological targets)

The naphthyridine framework is a prominent feature in the design of fluorescent chemosensors for the detection of various chemical analytes. The nitrogen atoms within the naphthyridine rings can act as binding sites for metal ions, leading to changes in the molecule's fluorescence properties upon coordination. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of specific analytes.

Naphthyridine-based sensors have been successfully developed for the detection of a range of metal ions. The design of these sensors often involves incorporating a fluorophore and a binding site, with the naphthyridine moiety playing a key role in the communication between these two components. For example, coordination polymers based on Cd(II) have been shown to act as fluorescence-responsive sensors for Ag+, Al3+, and Cr3+ ions in aqueous media, exhibiting either a quenching or enhancement of fluorescence upon ion binding. researchgate.net The selectivity of these sensors can be tuned by modifying the structure of the naphthyridine ligand.

| Analyte | Sensor Type | Detection Mechanism | Reference |

| Ag+, Al3+, Cr3+ | Cd(II) based coordination polymers | Fluorescence quenching or enhancement | researchgate.net |

| Various Metal Ions | Sensor array with cross-reactive fluorescent elements | Pattern recognition of fluorescence changes | justice.gc.ca |

Naphthyridine Derivatives in Organic Light-Emitting Diodes (OLEDs), Semiconductors, and Solar Cells

The electron-deficient character of the naphthyridine ring system makes it a suitable component for n-type organic semiconductors, which are essential for the fabrication of efficient OLEDs. Naphthyridine derivatives have been investigated as emitters, host materials, and electron-transport materials in OLED devices.

A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been synthesized and examined in OLEDs. tandfonline.com These compounds exhibit high fluorescence in both solution and solid states, good thermal stability, and reversible electrochemical reduction. tandfonline.com Single-layer emitter OLEDs using these materials have demonstrated yellow to white-pink emission with promising brightness and current efficiency. tandfonline.comresearchgate.net Furthermore, iridium(III) complexes incorporating naphthyridine-based ligands have been developed as highly efficient phosphorescent emitters for OLEDs, achieving high external quantum efficiencies for green to red light emission. nih.gov The use of naphthyridine derivatives has also been explored in thermally activated delayed fluorescence (TADF) emitters, leading to high-performance green and blue OLEDs. researchgate.netmdpi.com

| OLED Performance Metric | Value | Naphthyridine Derivative | Reference |

| Maximum Brightness (White-pink emitter) | 400 cd m⁻² at 4 V | n-type conjugated 1,8-naphthyridine oligomer | tandfonline.comresearchgate.net |

| Maximum Current Efficiency (Yellow emitter) | 1.2 cd A⁻¹ | n-type conjugated 1,8-naphthyridine oligomer | tandfonline.comresearchgate.net |

| Maximum External Quantum Efficiency (Green OLED) | 16.4% | Naphthyridine-based TADF luminophore | researchgate.net |

| Maximum External Quantum Efficiency (Blue OLED) | ~17.6% (vacuum-processed) | Naphthyridine-based TADF emitter | mdpi.com |

| Maximum External Quantum Efficiency (Green to Red OLEDs) | >30% | Iridium(III) complexes with naphthyridine-based ligands | nih.gov |

Corrosion Inhibition Properties of 1,6-Naphthyridine Derivatives on Metallic Surfaces

Naphthyridine derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is attributed to the adsorption of the molecules onto the metallic surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov The presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and non-bonding electrons contribute to their strong adsorption capabilities. nih.gov

Studies on the corrosion inhibition of mild steel in hydrochloric acid have shown that certain naphthyridine derivatives can achieve very high inhibition efficiencies. nih.gov These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. nih.gov Similarly, novel 1,6-naphthyridine derivatives have demonstrated significant corrosion inhibition for 316 L stainless steel in acidic media, acting as mixed-type inhibitors and forming a protective layer on the steel surface.

| Metal | Corrosive Medium | Naphthyridine Derivative | Maximum Inhibition Efficiency | Reference |

| Mild Steel | 1M HCl | NTD-3 | 98.7% | nih.gov |

| 316 L Stainless Steel | 20% HCl | NP2 | 83.7% at 40 ppm | |

| N80 Steel | 15% HCl | ANC-1 | > ANC-2 > ANC-3 |

Precursors for the Synthesis of Polycyclic Aromatic Systems and Synthetic Analogs of Alkaloids (focus on chemical synthesis, not biological activity)

The "4-Bromo-1,6-naphthyridine" molecule is a versatile precursor for the synthesis of more complex polycyclic aromatic systems and synthetic analogs of alkaloids. The bromo-substituent serves as a handle for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the synthesis of polycyclic aromatic hydrocarbons (PAHs). A bromo-substituted heterocycle like 4-Bromo-1,6-naphthyridine can be coupled with a variety of aryl boronic acids to generate more extended π-conjugated systems. This methodology allows for the systematic construction of fused aromatic rings onto the naphthyridine core. For example, a mild and straightforward synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has been developed through an intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, showcasing a strategy to build fused polycyclic systems.

In the context of alkaloid synthesis, the 1,6-naphthyridine scaffold is found in several natural products. Synthetic routes to access the core structures of these alkaloids can utilize functionalized naphthyridines. While the direct synthesis of a specific alkaloid from 4-Bromo-1,6-naphthyridine is not extensively detailed, the principles of modern organic synthesis suggest its utility. For instance, the synthesis of the naphthyridine alkaloid jasminine (B1672799) has been achieved through a route involving the preparation of a trisubstituted pyridine (B92270) which is then elaborated into the final alkaloid structure. The bromo-functionality in 4-Bromo-1,6-naphthyridine provides a strategic point for introducing the necessary side chains and functional groups required to build up the complexity of alkaloid analogs through established synthetic transformations.

| Synthetic Strategy | Precursor Type | Resulting System | Key Features | Reference |

| Intramolecular Cycloaromatisation | 4-(Arylamino)nicotinonitriles | Fused polycyclic 1,6-naphthyridin-4-amines | Mild, straightforward route to tri-, tetra-, and pentacyclic systems | |

| Suzuki Cross-Coupling | Bromo-substituted heterocycles and Aryl boronic acids | Polycyclic Aromatic Hydrocarbons | Efficient C-C bond formation to extend π-systems | |

| Reductive Amination-Lactamization | Trisubstituted pyridine | Jasminine (naphthyridine alkaloid) | Tandem reaction to construct the alkaloid core |

Future Perspectives and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies for Regioselective Functionalization

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 4-bromo-1,6-naphthyridine, future research will likely concentrate on moving away from harsh reagents and multi-step procedures towards greener alternatives. One promising avenue is the use of water as a solvent, which has been shown to be effective in the synthesis of some naphthyridine derivatives, reducing the reliance on volatile organic compounds. researchgate.net

Furthermore, the regioselective functionalization of the 1,6-naphthyridine (B1220473) core is a key challenge. Researchers are exploring direct C-H activation techniques to bypass the need for pre-functionalized starting materials. This approach offers a more atom-economical route to introduce substituents at specific positions, thereby streamlining the synthesis of complex derivatives. The development of catalysts that can selectively activate specific C-H bonds on the naphthyridine ring will be crucial for advancing this field.

Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches for 1,6-Naphthyridine Derivatives

| Feature | Traditional Synthesis (e.g., Skraup, Friedländer) | Emerging "Green" Methodologies |

| Solvents | Often requires harsh organic solvents | Aims for use of water or other benign solvents researchgate.net |

| Atom Economy | Can be low due to multi-step processes and protecting groups | Higher, especially with C-H activation strategies |

| Reaction Conditions | Often requires high temperatures and strong acids/bases | Milder conditions, potentially catalyzed by novel systems |

| Waste Generation | Can produce significant amounts of chemical waste | Reduced waste generation |

| Regioselectivity | Often dictated by the starting materials | Can be controlled through catalyst design |

Exploration of Advanced Catalytic Transformations for Diverse Derivatization

The bromine atom at the 4-position of 4-bromo-1,6-naphthyridine serves as a versatile handle for a wide array of catalytic cross-coupling reactions. While traditional methods like Suzuki, Heck, and Buchwald-Hartwig couplings are well-established, future research is expected to delve into more advanced and novel catalytic transformations.

This includes the exploration of photoredox catalysis, which utilizes visible light to drive chemical reactions under mild conditions. This technique could enable previously inaccessible transformations and the formation of novel carbon-carbon and carbon-heteroatom bonds. Additionally, dual-catalysis systems, combining a transition metal catalyst with an organocatalyst or another metal catalyst, could open up new reaction pathways for the derivatization of the 1,6-naphthyridine scaffold. The goal is to expand the chemical space accessible from 4-bromo-1,6-naphthyridine, leading to the creation of libraries of diverse compounds for screening in various applications.

Integration of 4-Bromo-1,6-naphthyridine into Hybrid Material Systems

The unique photophysical and electronic properties of the 1,6-naphthyridine core make it an attractive building block for advanced materials. chemimpex.com Future research will likely focus on the strategic incorporation of 4-bromo-1,6-naphthyridine into hybrid material systems to harness these properties.

One area of interest is the development of novel polymers. researchgate.net By utilizing the bromo-functionality for polymerization reactions, new conjugated polymers with tailored electronic and optical properties could be synthesized for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the nitrogen atoms in the 1,6-naphthyridine ring can act as ligands for metal ions, making it a suitable component for metal-organic frameworks (MOFs). The integration of 4-bromo-1,6-naphthyridine into MOFs could lead to materials with interesting catalytic, sensing, or gas storage properties. The bromine atom could also serve as a post-synthetic modification site within the MOF structure, allowing for the fine-tuning of the material's properties.

Advanced Computational Modeling for Predictive Material Properties and Reaction Pathways

As the complexity of the molecules and materials being designed increases, so does the need for powerful predictive tools. Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool in chemical research. In the context of 4-bromo-1,6-naphthyridine, computational studies can provide deep insights into its electronic structure, reactivity, and potential applications.

Future research will likely leverage computational modeling to:

Predict Reaction Pathways: By modeling reaction intermediates and transition states, computational chemistry can help to elucidate reaction mechanisms and predict the regioselectivity of functionalization reactions. This can guide the development of new synthetic methodologies and optimize reaction conditions.

Design Novel Materials: Computational screening can be used to predict the electronic and photophysical properties of hypothetical 1,6-naphthyridine-based materials before they are synthesized in the lab. This in silico design approach can accelerate the discovery of new materials with desired properties for specific applications.

Understand Structure-Property Relationships: By systematically modifying the structure of 4-bromo-1,6-naphthyridine derivatives in computational models, researchers can gain a fundamental understanding of how specific structural features influence their properties. This knowledge is crucial for the rational design of new molecules and materials.

The synergy between experimental and computational approaches will be key to unlocking the full potential of 4-bromo-1,6-naphthyridine and its derivatives in the years to come.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1,6-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 4-Bromo-1,6-naphthyridine typically involves halogenation of 1,6-naphthyridine precursors. For instance, 1,6-naphthyridin-5(6H)-one can be brominated using phosphorus oxybromide (POBr₃) at 95°C for 1 hour, yielding 5-bromo-1,6-naphthyridine . Alternative routes include direct bromination of 4-chloro-1,6-naphthyridine under hydrogenolysis conditions (Pd/C, EtOH, H₂) to remove chlorine and introduce bromine . Reaction temperature, solvent choice (e.g., neat conditions vs. acetic acid), and catalyst selection (e.g., Pd/C for hydrogenolysis) critically affect purity and yield.

Q. How can 4-Bromo-1,6-naphthyridine be characterized to confirm structural integrity?

- Methodological Answer : Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and aromatic proton environments. For example, bromine deshields adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₈H₄BrN₂, MW = 223.04 g/mol) and fragmentation pathways specific to brominated naphthyridines .

- X-ray Crystallography : Resolves regioselectivity in substitution reactions, as seen in analogous bromo-naphthyridine derivatives .

Q. What are the common nucleophilic substitution reactions involving 4-Bromo-1,6-naphthyridine?

- Methodological Answer : 4-Bromo-1,6-naphthyridine undergoes substitution at the 4-position due to electron-withdrawing effects of the bromine atom. For example:

- Amination : Reacting with dimethylamine (neat, 135°C, 16 hours) yields 4-dimethylamino-1,6-naphthyridine .

- Piperidino Substitution : 4-Chloro derivatives react with piperidine (95°C, 5 minutes) to form 4-piperidino-1,6-naphthyridine, suggesting bromine analogs follow similar pathways .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in DMF at 80°C .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic and reactivity profile of 1,6-naphthyridine?

- Methodological Answer : Bromine at the 4-position activates the naphthyridine core for electrophilic substitution at the 2-, 5-, and 7-positions due to electron-withdrawing effects. Computational studies (e.g., DFT) reveal reduced electron density at these positions, favoring reactions like nitration or sulfonation . Contrastingly, the 3- and 8-positions remain less reactive, enabling selective functionalization . Experimental validation via Hammett substituent constants (σ⁺) and kinetic isotope effects (KIE) can quantify this activation .

Q. What strategies resolve contradictions in regioselectivity data for 4-Bromo-1,6-naphthyridine derivatives?

- Methodological Answer : Discrepancies in regioselectivity often arise from competing steric and electronic factors. For example:

- Competitive Experiments : Co-react 4-Bromo-1,6-naphthyridine with equimolar nucleophiles (e.g., NH₃ vs. piperidine) under identical conditions to quantify preference for 4- vs. 5-position substitution .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution pathways via 2D NMR or MS .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict dominant pathways .

Q. How can 4-Bromo-1,6-naphthyridine be utilized in catalytic asymmetric synthesis?

- Methodological Answer : Asymmetric cross-coupling reactions require chiral ligands (e.g., BINAP or Josiphos) and Pd/Ni catalysts. For example:

- Buchwald-Hartwig Amination : Couple 4-Bromo-1,6-naphthyridine with chiral amines (e.g., (R)-1-phenylethylamine) in toluene at 110°C with Pd₂(dba)₃ and (±)-BINAP .

- Enantiomeric Excess (ee) Analysis : Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy to quantify stereoselectivity .

Q. What are the limitations of current green synthesis methods for 4-Bromo-1,6-naphthyridine?

- Methodological Answer : Microwave-assisted synthesis (e.g., 125°C, 15 minutes) reduces reaction time but faces scalability challenges due to uneven heating in large batches . Solvent-free conditions (neat POBr₃) minimize waste but require post-reaction purification via column chromatography, which negates some green advantages . Alternative approaches:

- Flow Chemistry : Continuous-flow reactors improve heat transfer and scalability for bromination .

- Biocatalysis : Explore bromoperoxidases for enzymatic bromination under ambient conditions .

Key Research Gaps and Recommendations

- Mechanistic Studies : Use stopped-flow NMR or time-resolved IR to capture transient intermediates in substitution reactions .

- Toxicity Profiling : Evaluate ecotoxicity via EPA’s ECOSAR model (DTXSID00654683) to guide safe handling .

- Material Applications : Explore 4-Bromo-1,6-naphthyridine in OLEDs or metal-organic frameworks (MOFs) via computational screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.